3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione
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Overview
Description
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[44]non-2-ene-6,8-dione is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of two 4-methylphenyl groups, an oxa-diazaspiro ring system, and a non-2-ene-6,8-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced via Friedel-Crafts alkylation reactions using 4-methylbenzene as the alkylating agent and a Lewis acid catalyst like aluminum chloride.
Oxidation and Functional Group Transformations: The final steps involve oxidation reactions to introduce the dione functionality and other necessary functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to improve yield and selectivity.
Process Intensification: Implementing advanced techniques such as microwave-assisted synthesis or high-pressure reactions to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the dione moiety to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols, diols, or amines.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and electronic components.
Mechanism of Action
The mechanism of action of 3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(4-chlorophenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione: Similar structure with chlorine substituents instead of methyl groups.
3,7-Bis(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione: Similar structure with methoxy substituents instead of methyl groups.
3,7-Bis(4-nitrophenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione: Similar structure with nitro substituents instead of methyl groups.
Uniqueness
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione stands out due to its specific substitution pattern with 4-methylphenyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the spirocyclic core also adds to its structural uniqueness and versatility in various research fields.
Properties
CAS No. |
899387-70-3 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,7-bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione |
InChI |
InChI=1S/C20H18N2O3/c1-13-3-7-15(8-4-13)17-11-20(25-21-17)12-18(23)22(19(20)24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
YSCJHISADVVFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3(C2)CC(=O)N(C3=O)C4=CC=C(C=C4)C |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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